Enhanced Hydrogen‑Bonding Capacity and Polar Surface Area Relative to Unsubstituted 2‑Amino‑N‑phenylacetamide
The compound 2‑amino‑N‑(3‑acetamidophenyl)acetamide possesses an additional acetamido substituent on the phenyl ring compared to the base scaffold 2‑amino‑N‑phenylacetamide (CAS 555‑48‑6) [1]. This structural difference translates into a quantifiable increase in topological polar surface area (tPSA). The tPSA for the title compound is 84.2 Ų, while the simpler 2‑amino‑N‑phenylacetamide has a tPSA of approximately 55 Ų [2]. Furthermore, the title compound has three hydrogen‑bond donors (HBD) and three hydrogen‑bond acceptors (HBA), compared to two HBD and two HBA for the unsubstituted analog [2]. These differences impact predicted drug‑likeness properties such as oral bioavailability and membrane permeability [3].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 84.2 Ų |
| Comparator Or Baseline | 2-Amino-N-phenylacetamide (tPSA approx. 55 Ų) |
| Quantified Difference | 29.2 Ų increase |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
The increased tPSA and H‑bonding capacity indicate the compound will have distinct solubility, permeability, and target engagement profiles, making it a non‑interchangeable building block in medicinal chemistry.
- [1] 2-Amino-N-phenylacetamide (555-48-6). ChemChart. Accessed 2026-04-22. View Source
- [2] PubChem. 2-Amino-N-(3-acetamidophenyl)acetamide. Computed Properties. CID 22690379. Accessed 2026-04-22. View Source
- [3] Veber, D.F. et al. J. Med. Chem. 2002, 45, 12, 2615–2623. Molecular properties that influence the oral bioavailability of drug candidates. View Source
